molecular formula C8H14O B14622641 4,5-Dimethylhex-5-en-2-one CAS No. 55615-04-8

4,5-Dimethylhex-5-en-2-one

Cat. No.: B14622641
CAS No.: 55615-04-8
M. Wt: 126.20 g/mol
InChI Key: BDMMRMHHMFKXRU-UHFFFAOYSA-N
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Description

4,5-Dimethylhex-5-en-2-one: is an organic compound with the molecular formula C8H14O It is a ketone with a double bond located at the fifth carbon atom and two methyl groups attached to the fourth and fifth carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylhex-5-en-2-one can be achieved through several methods. One common approach involves the aldol condensation of 4-methylpentan-2-one with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is carried out under controlled temperature conditions to ensure the formation of the enone.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylhex-5-en-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts like palladium on carbon, resulting in the formation of 4,5-dimethylhexan-2-one.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon or other hydrogenation catalysts.

    Substitution: Grignard reagents (e.g., methylmagnesium bromide) or organolithium compounds (e.g., butyllithium).

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Saturated ketones.

    Substitution: Alcohols or other substituted derivatives.

Scientific Research Applications

4,5-Dimethylhex-5-en-2-one has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound may be used in the study of enzyme-catalyzed reactions, particularly those involving ketones and enones.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents, may involve this compound.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its distinctive odor and reactivity.

Mechanism of Action

The mechanism of action of 4,5-Dimethylhex-5-en-2-one involves its interaction with various molecular targets and pathways. As a ketone, it can participate in nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon. The double bond in the enone structure also allows for conjugate addition reactions, where nucleophiles add to the β-carbon. These reactions are facilitated by the electron-withdrawing nature of the carbonyl group, which activates the double bond towards nucleophilic attack.

Comparison with Similar Compounds

  • 4,5-Dimethylhex-2-en-2-one
  • 4,5-Dimethylhex-4-en-3-one
  • 4,5-Dimethylhex-2-en-3-one

Comparison: 4,5-Dimethylhex-5-en-2-one is unique due to the position of its double bond and the presence of two methyl groups at the fourth and fifth carbon atoms. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound for specific applications in research and industry.

Properties

CAS No.

55615-04-8

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

4,5-dimethylhex-5-en-2-one

InChI

InChI=1S/C8H14O/c1-6(2)7(3)5-8(4)9/h7H,1,5H2,2-4H3

InChI Key

BDMMRMHHMFKXRU-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)C)C(=C)C

Origin of Product

United States

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